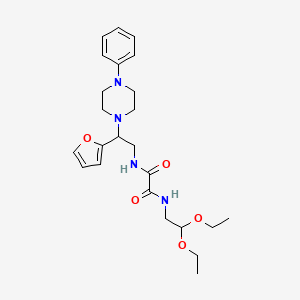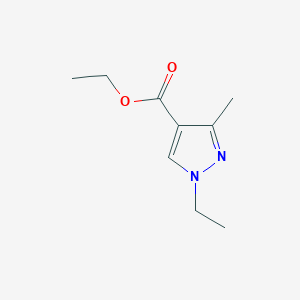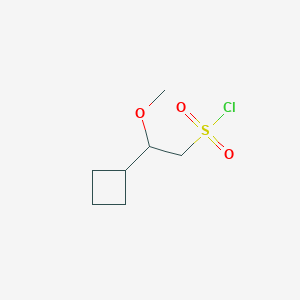
2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the cyclobutyl and methoxy groups.
Benzenesulfonyl chloride: Another sulfonyl chloride with an aromatic ring, offering different reactivity and applications.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Uniqueness
2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride is unique due to its cyclobutyl and methoxy substituents, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions.
Propiedades
IUPAC Name |
2-cyclobutyl-2-methoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-11-7(5-12(8,9)10)6-3-2-4-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPJXGJDCPLPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
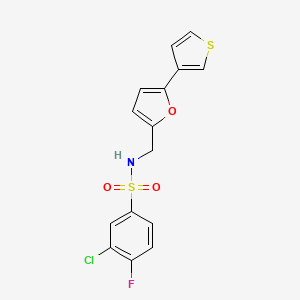
![2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2477168.png)
![6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2477169.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2477170.png)
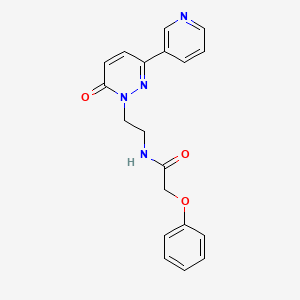
![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2477174.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2477175.png)
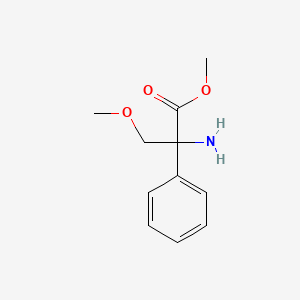
![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)

